Home > Products > Screening Compounds P87087 > 2-methyl-N-[3-(3-methylphenyl)propyl]-3-[(methylsulfonyl)amino]benzamide
2-methyl-N-[3-(3-methylphenyl)propyl]-3-[(methylsulfonyl)amino]benzamide -

2-methyl-N-[3-(3-methylphenyl)propyl]-3-[(methylsulfonyl)amino]benzamide

Catalog Number: EVT-4880728
CAS Number:
Molecular Formula: C19H24N2O3S
Molecular Weight: 360.5 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

1. 2-Methyl-N-(3-methylphenyl)benzamide [, ]

  • Compound Description: This compound is a simple benzamide derivative. Its structure and bonding parameters have been studied and compared to other similar benzamides. [, ]
  • Relevance: This compound shares the core benzamide structure with 2-methyl-N-[3-(3-methylphenyl)propyl]-3-[(methylsulfonyl)amino]benzamide. The key differences are the absence of the 3-(methylsulfonyl)amino group and the propyl linker on the nitrogen of the amide in 2-methyl-N-(3-methylphenyl)benzamide. [, ]

2. N-(3,4-Dimethylphenyl)benzamide []

  • Compound Description: This benzamide derivative is structurally similar to 2-methyl-N-(3-methylphenyl)benzamide, with an additional methyl substituent on the aniline ring. []
  • Relevance: Similar to the previous compound, this molecule shares the core benzamide structure with 2-methyl-N-[3-(3-methylphenyl)propyl]-3-[(methylsulfonyl)amino]benzamide. The additional methyl group on the aniline ring, and lack of 3-(methylsulfonyl)amino group and the propyl linker differentiates it from the target compound. []

3. N-{3-chloro-4-[(3-fluorobenzyl)oxy]phenyl}-6-[5-({[2-(methylsulfonyl)ethyl]amino}methyl)-2-furyl]-4-quinoline amine []

  • Compound Description: Also known as lapatinib, this compound is a tyrosine kinase inhibitor used for treating advanced or metastatic breast cancers overexpressing human epidermal receptor 2 (ErbB2). []
  • Relevance: While structurally different from 2-methyl-N-[3-(3-methylphenyl)propyl]-3-[(methylsulfonyl)amino]benzamide, both compounds share the methylsulfonyl (SO2CH3) functional group. This group is present in the context of a sulfonamide in the target compound and a substituted ethylamine in lapatinib. []

4. 4-Methyl-N-[3-(4-methylimidazol-1-yl)-5-(trifluoromethyl)phenyl]-3-[(4-pyridin-3-ylpyrimidin-2-yl)amino]benzamide hydrochloride monohydrate []

  • Compound Description: Known as nilotinib, this compound is an anti-leukemia drug used in the treatment of cancerous diseases. A new nanosize weakly crystalline modification of nilotinib hydrochloride monohydrate has been developed with enhanced solubility and absorption characteristics. []
  • Relevance: Both nilotinib and 2-methyl-N-[3-(3-methylphenyl)propyl]-3-[(methylsulfonyl)amino]benzamide belong to the benzamide class of compounds. Despite having a significantly more complex structure, nilotinib shares this core structure with the target compound. []

5. Imatinib []

  • Compound Description: Imatinib is a tyrosine kinase inhibitor primarily used to treat leukemia. It exists in various salt forms (mesylate, picrate, citrate, fumarate, or malonate) for therapeutic purposes. The crystal structure of its freebase form, precipitated from a mixture with arginine, reveals an extended conformation with hydrogen-bonding capabilities. []

Properties

Product Name

2-methyl-N-[3-(3-methylphenyl)propyl]-3-[(methylsulfonyl)amino]benzamide

IUPAC Name

3-(methanesulfonamido)-2-methyl-N-[3-(3-methylphenyl)propyl]benzamide

Molecular Formula

C19H24N2O3S

Molecular Weight

360.5 g/mol

InChI

InChI=1S/C19H24N2O3S/c1-14-7-4-8-16(13-14)9-6-12-20-19(22)17-10-5-11-18(15(17)2)21-25(3,23)24/h4-5,7-8,10-11,13,21H,6,9,12H2,1-3H3,(H,20,22)

InChI Key

XEWUIVGIXFAIIA-UHFFFAOYSA-N

SMILES

CC1=CC(=CC=C1)CCCNC(=O)C2=C(C(=CC=C2)NS(=O)(=O)C)C

Canonical SMILES

CC1=CC(=CC=C1)CCCNC(=O)C2=C(C(=CC=C2)NS(=O)(=O)C)C

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.